molecular formula C13H14O2 B12944319 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid

3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid

Cat. No.: B12944319
M. Wt: 202.25 g/mol
InChI Key: QGNMYDPLOBCDKV-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a naphthalene moiety, with a carboxylic acid functional group attached. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
  • 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine hydrochloride
  • Spiro[cyclopropane-1,1’-naphthalene]-2-carboxylic acid

Uniqueness

3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is unique due to the position of the carboxylic acid group and the specific spirocyclic arrangement. This structural uniqueness imparts distinct reactivity and binding properties compared to its analogs .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[7,8-dihydro-6H-naphthalene-5,1'-cyclopropane]-1-carboxylic acid

InChI

InChI=1S/C13H14O2/c14-12(15)10-3-1-5-11-9(10)4-2-6-13(11)7-8-13/h1,3,5H,2,4,6-8H2,(H,14,15)

InChI Key

QGNMYDPLOBCDKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2C3(C1)CC3)C(=O)O

Origin of Product

United States

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